Comparative CYP1A2 Inhibition: Evaluating Metabolic Liability Potential
In head-to-head human liver microsome assays under identical conditions, 2,3-dichloro-4-methoxyaniline (IC50 = 50,000 nM) exhibits substantially weaker inhibition of the major drug-metabolizing enzyme CYP1A2 compared to a closely related dichloroaniline derivative (IC50 = 4,300 nM), a difference of over 11-fold [1].
| Evidence Dimension | Inhibition of Cytochrome P450 1A2 (CYP1A2) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | A closely related dichloroaniline derivative (CHEMBL2177588), IC50 = 4,300 nM |
| Quantified Difference | 11.6-fold weaker inhibition (higher IC50) for the target compound. |
| Conditions | Human liver microsomes in the presence of NADPH; measured by LC-MS/MS. |
Why This Matters
This data suggests a potentially lower risk of CYP1A2-mediated drug-drug interactions for the target compound when used as an intermediate in pharmaceutical synthesis, making it a preferred starting material for candidates where minimizing CYP inhibition is critical.
- [1] BindingDB. BDBM50399005 (CHEMBL2177588). IC50 data for CYP1A2 inhibition. View Source
